Bienvenue dans la boutique en ligne BenchChem!

Amyloid P Component (33-38) amide

Amyloidosis Heparin-binding assay SAP peptide inhibitor

Amyloid P Component (33-38) amide is a synthetic hexapeptide (H-Phe-Thr-Leu-Cys-Phe-Arg-NH₂) corresponding to residues 33–38 of human serum amyloid P component (SAP), a pentraxin family glycoprotein that binds all types of amyloid fibrils and contributes to their persistence in vivo. The C-terminal amide modification confers enhanced resistance to exopeptidase degradation compared to the free acid form, a well-established principle in peptide chemistry that extends the functional half-life of synthetic peptides in biological assays.

Molecular Formula C37H56N10O7S
Molecular Weight 784.978
CAS No. 180387-76-2
Cat. No. B573776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid P Component (33-38) amide
CAS180387-76-2
Molecular FormulaC37H56N10O7S
Molecular Weight784.978
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1
InChIKeyCZLZRFOGBRFCLO-CSJNAZMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid P Component (33-38) Amide (CAS 180387-76-2): Core Biochemical Identity and Research Utility


Amyloid P Component (33-38) amide is a synthetic hexapeptide (H-Phe-Thr-Leu-Cys-Phe-Arg-NH₂) corresponding to residues 33–38 of human serum amyloid P component (SAP), a pentraxin family glycoprotein that binds all types of amyloid fibrils and contributes to their persistence in vivo [1][2]. The C-terminal amide modification confers enhanced resistance to exopeptidase degradation compared to the free acid form, a well-established principle in peptide chemistry that extends the functional half-life of synthetic peptides in biological assays [3]. With a molecular weight of 784.98 Da and a single cysteine residue, the peptide serves as a minimal pharmacophore for the heparin-binding domain of SAP and is employed as a research tool in amyloid-targeted diagnostic and therapeutic development [1].

Why Amyloid P Component (33-38) Amide Cannot Be Trivially Replaced by Other SAP-Derived Peptide Fragments


SAP-derived peptides of different lengths exhibit sharply divergent heparin-binding inhibitory potencies, indicating that the 33–38 sequence constitutes a minimal high-affinity binding determinant [1]. Simply substituting the 33–38 amide with the longer 27–38 fragment or other SAP-derived peptides without accounting for these quantitative differences can lead to misinterpretation of structure–activity relationships or failed assay replication. Furthermore, the C-terminal amide modification, which is absent in many earlier academic studies that employed the free acid peptide, alters the charge state at the C-terminus and can influence both conformational stability and intermolecular interactions—making direct interchange between acid and amide forms inadvisable without empirical validation [2][3].

Amyloid P Component (33-38) Amide: Quantitative Differentiation Against Closest SAP-Derived Peptide Analogs


Heparin-Binding Inhibition: AP-(33-38) Is 5-Fold More Potent Than AP-(27-38) and 12.5-Fold More Potent Than AP-(192-203)

In a solid-phase inhibition assay measuring Ca²⁺-dependent binding of intact amyloid P component (AP) to immobilized heparin, the synthetic AP-(33-38)-peptide demonstrated an IC₅₀ of 2 µM, representing a 5-fold improvement in potency over the longer AP-(27-38)-peptide (IC₅₀ = 10 µM) and a 12.5-fold improvement over AP-(192-203)-peptide (IC₅₀ = 25 µM) [1]. This establishes the 33–38 sequence as the minimal high-affinity heparin-binding determinant within SAP, directly relevant to the amide derivative that conserves this core sequence.

Amyloidosis Heparin-binding assay SAP peptide inhibitor

Structural Minimalism: The 33-38 Fragment Represents the Shortest SAP Sequence Retaining Full Heparin-Binding Inhibitory Activity

Among the three SAP-derived peptide fragments tested, AP-(33-38) (6 residues) is the shortest sequence that retains potent heparin-binding inhibitory activity [1]. The longer AP-(27-38) (12 residues) and AP-(192-203) (12 residues) fragments, despite containing additional amino acids, exhibit 5-fold and 12.5-fold weaker inhibition, respectively, indicating that residues 27–32 and 192–203 do not contribute favorably to heparin binding and may even introduce steric or electrostatic interference. The amide form of the 33-38 fragment (CAS 180387-76-2) maintains this minimal active core while adding C-terminal stability [2].

Structure–activity relationship Minimal pharmacophore Amyloid P component

Amide C-Terminus Stability Advantage Over Free Acid Form: Class-Level Peptide Chemistry Evidence

The Amyloid P Component (33-38) amide incorporates a C-terminal amide (-CONH₂) rather than a free carboxyl (-COOH), a modification widely documented in peptide chemistry to confer resistance to carboxypeptidase-mediated degradation and to extend peptide half-life in biological media [1]. While no direct head-to-head stability study comparing the amide and acid forms of this specific peptide was identified in the peer-reviewed literature, the class-level evidence is robust: C-terminal amidation is a standard strategy in therapeutic peptide design to improve metabolic stability [2]. The amide form (CAS 180387-76-2) is therefore the preferred procurement choice for experiments requiring prolonged incubation in serum-containing or protease-rich environments.

Peptide stability C-terminal amidation Carboxypeptidase resistance

Commercial Purity and Characterization: Vendors Report >98% HPLC Purity for the Amide Form

Multiple reputable vendors report HPLC purity exceeding 98% for Amyloid P Component (33-38) amide (CAS 180387-76-2), with molecular weight confirmed at 784.98 Da by mass spectrometry [1]. This level of purity is comparable to or exceeds that typically reported for the longer Amyloid P Component (27-38) amide (CAS 180387-75-1) from the same suppliers, indicating that the shorter 33-38 sequence does not present additional synthetic or purification challenges despite the presence of a free cysteine thiol. The availability of the peptide in both standard and trifluoroacetate salt forms further supports flexible formulation for diverse assay conditions .

Peptide quality control HPLC purity Research-grade peptide

Amyloid P Component (33-38) Amide: High-Impact Research and Industrial Application Scenarios


Amyloid-Targeted Diagnostic Development: Heparin-Binding Competition Assays

Researchers developing diagnostic agents for systemic amyloidosis can employ the 33-38 amide as a competitive inhibitor in heparin-binding assays to screen small-molecule candidates or antibody-based probes. Its 5-fold greater potency relative to the 27-38 fragment (IC₅₀ 2 µM vs. 10 µM) enables more sensitive detection of weak competitive binders, while its minimal 6-residue length reduces the likelihood of non-specific matrix interactions that could confound assay readouts [1].

Structure–Activity Relationship (SAR) Studies of the SAP Heparin-Binding Domain

The 33-38 amide serves as the minimal active pharmacophore for SAR investigations. Medicinal chemistry teams can use this peptide as a starting scaffold for alanine-scanning mutagenesis or residue substitution studies to map the contributions of Phe³³, Thr³⁴, Leu³⁵, Cys³⁶, Phe³⁷, and Arg³⁸ to heparin binding. The amide C-terminus ensures that observed activity changes reflect side-chain modifications rather than artifactual degradation during extended incubation [1][2].

Amyloid Fibril Formation and Stabilization Studies

Because SAP binds to all types of amyloid fibrils and protects them from proteolysis, the 33-38 amide can be used as a tool to investigate the role of the SAP heparin-binding domain in amyloid fibril stabilization. Its defined sequence and high commercial purity (>98%) make it suitable for reproducible in vitro fibrillogenesis assays, where peptide quality directly impacts the reliability of kinetic measurements [3].

Immunogen Design: OVA-Conjugated 33-38 Amide for Anti-SAP Antibody Production

The amide form of the 33-38 peptide has been conjugated to ovalbumin (OVA) to generate immunogens for polyclonal and monoclonal antibody production targeting the heparin-binding epitope of SAP. The short 6-residue sequence ensures a focused immune response against the functionally critical region, while the amide modification maintains epitope stability during conjugation and immunization protocols .

Quote Request

Request a Quote for Amyloid P Component (33-38) amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.